REACTION_CXSMILES
|
[CH:1]([O:4]C1C=CC=NC=1)([CH3:3])[CH3:2].B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].C(Cl)Cl.C(=O)([O-])[O-].[K+].[K+].Br[C:44]1[C:52]2[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=2)[NH:46][N:45]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C.O.C(O)C.C1(C)C=CC=CC=1.CS(C)=O>[CH:1]([O:4][C:44]1[C:52]2[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=2)[NH:46][N:45]=1)([CH3:3])[CH3:2] |f:2.3,5.6.7,9.10.11.12,^1:96,98,117,136|
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)OC=1C=CC=NC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC1=NNC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
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B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
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Name
|
potassium acetate
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
|
5.35 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a water condenser
|
Type
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CUSTOM
|
Details
|
the mixture was purged with nitrogen for 15 min
|
Duration
|
15 min
|
Type
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TEMPERATURE
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Details
|
After being cooled to r.t.
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Type
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CUSTOM
|
Details
|
The mixture were purged with nitrogen for 10 min at r.t.
|
Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
|
cooled to r.t
|
Type
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FILTRATION
|
Details
|
Solids were filtered through Celite
|
Type
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CUSTOM
|
Details
|
Layers were separated
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Type
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WASH
|
Details
|
the separated organic layer was washed with water (×2)
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Type
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EXTRACTION
|
Details
|
The combined aqueous layers were back extracted with ethyl acetate (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvents were removed in vacuum
|
Type
|
CUSTOM
|
Details
|
Column purification [Hexanes-ethyl acetate=9:1 (v/v)]
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=NNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |